2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is often referred to as PTDT, and it has been synthesized using various methods. PTDT has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine.
Wirkmechanismus
The mechanism of action of PTDT is not fully understood. However, studies have shown that PTDT can interact with various biomolecules, such as proteins and nucleic acids. PTDT can also bind to metal ions, which can lead to the formation of metal complexes. These metal complexes can then interact with biomolecules, leading to various biological and chemical effects.
Biochemical and Physiological Effects
PTDT has been shown to have various biochemical and physiological effects. In biology, PTDT has been shown to induce apoptosis in cancer cells. PTDT has also been shown to bind to metal ions, leading to the formation of metal complexes. In chemistry, PTDT has been shown to act as a catalyst for various chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
PTDT has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. PTDT is also a fluorescent probe, which makes it useful for the detection of metal ions. However, PTDT has some limitations, such as its potential toxicity and limited solubility in water. These limitations must be taken into consideration when using PTDT in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of PTDT. In biology, PTDT can be further studied for its potential use in cancer therapy. PTDT can also be studied for its potential use in the development of new diagnostic tools for the detection of metal ions. In chemistry, PTDT can be studied for its potential use in the development of new catalysts for various chemical reactions. PTDT can also be studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Conclusion
In conclusion, PTDT is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTDT has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine. The synthesis of PTDT is a complex process that requires careful attention to detail to ensure the purity and quality of the final product. PTDT has several advantages for lab experiments, but it also has some limitations that must be taken into consideration. There are several future directions for the study of PTDT, and it is an exciting area of research that holds great promise for the future.
Synthesemethoden
PTDT can be synthesized using various methods, including the reaction of 1,3-dibromobenzene with sodium azide, followed by the reaction with thioacetamide and N,N-dimethylacetamide. Another method involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-thiol with N,N-dimethylacetamide and thionyl chloride. The synthesis of PTDT is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
PTDT has been extensively studied for its potential applications in various fields. In biology, PTDT has been used as a fluorescent probe for the detection of metal ions. PTDT has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In chemistry, PTDT has been used as a catalyst for various chemical reactions. PTDT has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
Produktname |
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) |
---|---|
Molekularformel |
C16H21N5O2S2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-[[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H21N5O2S2/c1-19(2)13(22)10-24-15-17-16(25-11-14(23)20(3)4)21(18-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
BUTDMAGBNWSGCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.